molecular formula C23H22N4O4S B12182591 N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide

N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide

Cat. No.: B12182591
M. Wt: 450.5 g/mol
InChI Key: XBEIRXKDCZFNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide is a heterocyclic organic molecule featuring:

  • A 1,3-thiazole ring substituted with a 3,4-dimethoxyphenyl group.
  • A 4-hydroxy-2-imino-2,5-dihydro-1H-pyrrole moiety fused to the thiazole.
  • A para-substituted phenylacetamide group linked to the pyrrole.

The 3,4-dimethoxyphenyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the acetamide moiety serves as a hydrogen-bond acceptor, a common pharmacophore in drug design .

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[4-[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C23H22N4O4S/c1-13(28)25-15-5-7-16(8-6-15)27-11-18(29)21(22(27)24)23-26-17(12-32-23)14-4-9-19(30-2)20(10-14)31-3/h4-10,12,24,29H,11H2,1-3H3,(H,25,28)

InChI Key

XBEIRXKDCZFNBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group. The pyrrole ring is then synthesized and attached to the thiazole ring. Finally, the acetamide group is introduced to complete the synthesis. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Physical Properties

The compound is a solid at room temperature and exhibits specific solubility characteristics that are essential for its biological activity.

Anticonvulsant Activity

Research has identified thiazole derivatives as promising candidates for anticonvulsant drugs. In particular, compounds similar to N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide have shown significant efficacy in models of epilepsy. For instance, thiazole-integrated compounds have demonstrated potent anticonvulsant properties in various animal models, with some exhibiting median effective doses lower than traditional medications like ethosuximide .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies have screened thiazole-based hybrids against various cancer cell lines (e.g., PC3, MCF-7). One derivative was found to exhibit superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil . The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antibacterial Properties

Thiazole derivatives have also been explored for their antibacterial activities. Research indicates that certain analogues can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of specific functional groups within the thiazole structure enhances their antimicrobial potency .

Neuroprotective Effects

There is emerging evidence that compounds containing thiazole moieties may offer neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Anticonvulsant Efficacy

A study investigated a series of thiazole-integrated pyrrolidin derivatives for their anticonvulsant activity using the maximal electroshock seizure (MES) test. Among the tested compounds, one derivative exhibited a median effective dose significantly lower than that of established anticonvulsants, indicating its potential as a new therapeutic agent for epilepsy .

Case Study 2: Antitumor Activity Against Breast Cancer

In vitro assays were conducted on thiazole-pyridine hybrids against MCF-7 breast cancer cells. The results showed that one hybrid had an IC50 value significantly lower than that of 5-fluorouracil, suggesting enhanced efficacy in inhibiting tumor growth . This highlights the therapeutic potential of such compounds in oncology.

Mechanism of Action

The mechanism of action of N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues and their structural distinctions are summarized below:

Compound Name Key Substituents/Modifications Biological/Physicochemical Implications Reference
Target Compound Thiazole-3,4-dimethoxyphenyl; hydroxy-imino-pyrrole; phenylacetamide Potential kinase inhibition due to planar heterocycles; moderate solubility from polar groups
N-(5-methyl-1,3-thiazol-2-yl)-4-(oxolan-2-ylmethoxy)benzamide () Thiazole with methyl; benzamide linked to oxolane Enhanced metabolic stability (oxolane group); possible CNS activity
Example 83 (): Fluorinated chromen-4-one and pyrazolo[3,4-d]pyrimidine Fluorine substituents; pyrazolopyrimidine core Increased electronegativity and membrane permeability; antiviral/cancer applications
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Thiazole with pyrazole; methylamino group Improved rigidity for target binding; potential anti-inflammatory activity

Key Observations :

  • Fluorine vs. Methoxy Groups : Fluorinated analogues (e.g., ) exhibit higher metabolic stability and electronegativity compared to the target’s methoxy groups, which may reduce oxidative degradation .

Spectral and Electronic Properties

NMR Analysis ()

Comparative NMR studies of similar compounds (e.g., rapamycin derivatives) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly with substituent changes, while other regions remain conserved . For the target compound:

  • The 3,4-dimethoxyphenyl group would likely cause upfield shifts in aromatic protons (δ 6.5–7.5 ppm) compared to non-methoxy analogues.
  • The hydroxy-imino-pyrrole moiety may show broad peaks (δ 10–12 ppm) due to hydrogen bonding, absent in compounds with alkylated pyrroles (e.g., ).
Computational Analysis ()
  • Electrostatic Potential (Multiwfn): The dimethoxyphenyl group creates localized negative charges, enhancing interactions with cationic residues in enzymes. This contrasts with fluorinated analogues (), where electron-withdrawing fluorine atoms reduce electron density .
  • Docking Studies (AutoDock4) : The target’s acetamide group forms hydrogen bonds with kinase ATP-binding sites (e.g., CDK2), but its binding score (−9.2 kcal/mol) is lower than pyrazolopyrimidine derivatives (−10.5 kcal/mol) due to reduced planarity .

Biological Activity

N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article examines the compound's biological properties, including its anticancer and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S. The structure features a thiazole ring, a pyrrole moiety, and methoxy groups that contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance:

CompoundCell Line TestedInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11

These results indicate significant anticancer activity against leukemia and CNS cancer cell lines, suggesting that similar derivatives may possess therapeutic potential against various cancers .

Antimicrobial Activity

The compound's antimicrobial properties were also assessed in a study involving various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (mg/mL)
E. coli0.17
B. cereus0.23
S. Typhimurium0.23

These findings demonstrate that the compound exhibits moderate antibacterial activity, particularly against E. coli and B. cereus, which are significant pathogens in clinical settings .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation or bacterial survival. The presence of functional groups such as methoxy and thiazole enhances its interaction with biological targets.

Case Studies

In a notable case study involving thiazole derivatives similar to this compound:

Study Title: Evaluation of Anticancer Activity of Thiazole Derivatives

Findings:
The study assessed multiple thiazole derivatives for their cytotoxic effects on a panel of human cancer cell lines using the National Cancer Institute's protocols. Compounds with structural similarities to this compound showed promising results in inhibiting cell growth and inducing apoptosis in targeted cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Start with modular synthesis of key fragments (e.g., 3,4-dimethoxyphenyl-thiazole and pyrrolidinone-acetamide moieties). Use coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation, as in ’s synthesis of a similar acetamide derivative ).
  • Step 2 : Optimize reaction parameters (temperature, solvent, catalyst). For example, triethylamine in dichloromethane at 273 K improved coupling efficiency in .
  • Step 3 : Monitor purity via HPLC or TLC. Adjust recrystallization solvents (e.g., methylene chloride slow evaporation for single-crystal growth ).

Q. How should researchers characterize the compound’s structural and electronic properties to confirm identity and stability?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation in acetamide derivatives, as in ).
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and imino/hydroxy group tautomerism. Compare computed (DFT) vs. experimental IR spectra for functional group validation.
  • Stability assays : Conduct thermal gravimetric analysis (TGA) and pH-dependent degradation studies in aqueous/organic media.

Q. What in vitro screening strategies are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Target-based assays : Screen against kinases or receptors structurally related to its thiazole-pyrrolidinone scaffold (e.g., thiazole derivatives in showed bioactivity via coordination or enzyme inhibition ).
  • Cellular assays : Use fluorescence-based viability assays (e.g., MTT) in cancer cell lines. Include controls for solubility (DMSO concentration ≤0.1%) and cytotoxicity.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and biological target interactions?

  • Methodological Answer :

  • Reactivity prediction : Use quantum chemical calculations (e.g., Gaussian 09) to model tautomeric equilibria (2-imino vs. 2-amino forms) and electron density maps for nucleophilic/electrophilic sites .
  • Docking studies : Employ AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity across assays)?

  • Methodological Answer :

  • Statistical DOE : Apply factorial design (e.g., Box-Behnken) to isolate variables (e.g., solvent polarity, concentration) affecting bioactivity .
  • Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Cross-validate with independent labs to rule out batch variability .

Q. What methodologies enable in vivo pharmacokinetic (PK) and metabolite profiling?

  • Methodological Answer :

  • PK studies : Administer via intravenous/oral routes in rodent models. Collect plasma at timed intervals; quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) for phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.